molecular formula C22H24N2O6S B2404309 Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946309-66-6

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2404309
CAS No.: 946309-66-6
M. Wt: 444.5
InChI Key: BSEHJUJTBHGUCY-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name

methyl 2-[(3,4,5-triethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-5-28-16-10-14(11-17(29-6-2)19(16)30-7-3)20(25)24-22-23-15-9-8-13(21(26)27-4)12-18(15)31-22/h8-12H,5-7H2,1-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHJUJTBHGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amide group: The amide group can be introduced by reacting the benzo[d]thiazole derivative with an appropriate amine.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Ethoxylation: The ethoxy groups are introduced through the reaction of the compound with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmaceuticals: The compound is studied for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

    Materials Science: It is explored for its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]oxazole-6-carboxylate
  • Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]imidazole-6-carboxylate

Uniqueness

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of the benzo[d]thiazole core, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class. Its unique structure, characterized by a benzothiazole core and a triethoxybenzamide moiety, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents with antimicrobial and anticancer properties.

Structural Characteristics

The compound features:

  • Benzothiazole Core : A heterocyclic structure containing both sulfur and nitrogen.
  • Triethoxybenzamide Moiety : Enhances solubility and reactivity.

This structural configuration allows the compound to interact with specific molecular targets in biological systems, modulating enzyme activity or receptor functions, which is critical for its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Antitumor Activity : In a study involving various benzothiazole derivatives, compounds structurally similar to this compound demonstrated significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). These compounds inhibited cell migration and reduced pro-inflammatory cytokines IL-6 and TNF-α .
  • Mechanism of Action : Western blot analysis from related studies indicated that benzothiazole derivatives could promote apoptosis and induce cell cycle arrest at specific concentrations. The interaction with target proteins was primarily through hydrophobic contacts, which is essential for their anticancer efficacy .
  • Comparative Analysis : The biological activity of this compound can be compared with other compounds in the same class. For instance:
    Compound NameStructural FeaturesAnticancer Activity
    B76-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineSignificant inhibition of A431, A549, H1299
    4i7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-aminePromising activity against HOP-92 lung cancer cells

Mechanistic Insights

The potential mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes that play roles in cancer progression.
  • Receptor Modulation : Alteration in receptor functions affecting cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzo[d]thiazole-6-carboxylate core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic/basic conditions .
  • Step 2 : Introduce the 3,4,5-triethoxybenzamido group at position 2 via amide coupling (e.g., using DCC/HOBt or EDC/NHS) in anhydrous solvents like DMF or THF .
  • Optimization : Adjust reaction temperature (60–100°C), solvent polarity, and stoichiometry of reagents to enhance yield. Monitor purity via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR (e.g., amide proton at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
    • Supplementary Data : X-ray crystallography (if crystalline) using SHELX software for structural refinement .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural elucidation be resolved?

  • Resolution Strategies :

  • Refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .
  • Twinned Data : Apply twin-law matrices in SHELXL for pseudo-merohedral twinning. Compare R-factors before/after correction .
    • Example : Discrepancies in bond lengths may arise from disorder; use SQUEEZE (PLATON) to model solvent-accessible voids .

Q. What strategies can mitigate low aqueous solubility in biological assays?

  • Approaches :

  • Salt Formation : Convert to hydrobromide or hydrochloride salts (e.g., as in ), enhancing solubility via ionic interactions .
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations for in vitro studies .
  • Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., PEG-linked carboxylates) for in vivo applications .

Q. What biological targets are plausible based on structural analogs, and how can mechanism-of-action studies be designed?

  • Target Hypotheses :

  • Apoptosis Regulation : Analogues (e.g., ethyl 2-(4-chlorobenzamido) derivatives) inhibit BCL-2 proteins, suggesting pro-apoptotic activity .
  • Enzyme Inhibition : Thiazole-carboxylates may target DNA gyrase (bacterial) or kinase signaling pathways (anticancer) .
    • Experimental Design :
  • In Vitro Assays : Use fluorescence polarization for BCL-2 binding or ATPase assays for kinase inhibition .
  • SAR Studies : Modify triethoxy groups to assess steric/electronic effects on potency (see Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Key Derivatives

DerivativeSubstituent (R)IC50_{50} (μM)Target
Parent3,4,5-triethoxy2.1 ± 0.3BCL-2
Analog A4-chloro1.8 ± 0.2BCL-2
Analog B3,5-dimethoxy5.4 ± 0.6DNA gyrase

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to predict binding modes to BCL-2 (PDB: 6GG6) or DNA gyrase (PDB: 1KZN) .
  • ADMET Prediction : Apply SwissADME to optimize logP (<5), topological polar surface area (>80 Ų), and CYP450 inhibition profiles .
    • Case Study : Introducing electron-withdrawing groups (e.g., nitro) at the benzamido moiety enhanced binding affinity by 30% in silico .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity Issues : Impurities >5% (e.g., unreacted intermediates) may skew IC50_{50} values .
    • Resolution :
  • Standardization : Re-test compounds under identical conditions (e.g., 48h incubation, 10% FBS).
  • Orthogonal Validation : Confirm activity via dual assays (e.g., MTT and caspase-3 activation) .

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